2,6-Diethylpyrazine
Overview
Description
2,6-Diethylpyrazine is an organic compound belonging to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The molecular formula of this compound is C8H12N2, and it has a molecular weight of 136.1943 g/mol . This compound is known for its distinctive odor, often described as roasted or nutty, making it a valuable component in the flavor and fragrance industry .
Mechanism of Action
Target of Action
2,6-Diethylpyrazine is a type of pyrazine, a class of compounds that occur almost ubiquitously in nature . Pyrazines are known to contribute to many aromas and flavors due to their low vapor pressure and intensive smells .
Mode of Action
It is known that pyrazines, including this compound, can interact with olfactory receptors, contributing to the perception of various aromas and flavors .
Biochemical Pathways
Pyrazines can be synthesized chemically or biologically, with major formation occurring during the heating of food . Some bacteria have been isolated that can use various substituted pyrazines as a sole carbon and energy source .
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its role as a flavoring additive. It contributes to the perception of various aromas and flavors in foods such as cereals and products such as cigarettes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the major formation of pyrazines occurs during the heating of food . .
Biochemical Analysis
Cellular Effects
It is known that pyrazines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2,6-Diethylpyrazine are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diethylpyrazine can be synthesized through various methods, including the cyclization of appropriate precursors. One common synthetic route involves the reaction of ethylamine with 2,6-dichloropyrazine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethylamine and 2,6-dichloropyrazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated to reflux, allowing the cyclization to occur, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
2,6-Diethylpyrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research has investigated its potential pharmacological effects, such as antimicrobial and antioxidant properties.
Industry: It is widely used in the flavor and fragrance industry to impart roasted and nutty aromas to food products and perfumes
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,3-Diethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Uniqueness of 2,6-Diethylpyrazine
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Compared to other pyrazines, it has a more pronounced roasted and nutty aroma, making it particularly valuable in the flavor and fragrance industry. Its chemical reactivity also differs, allowing for unique synthetic applications and transformations .
Properties
IUPAC Name |
2,6-diethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWOWLUANUBTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC(=N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156670 | |
Record name | Pyrazine, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13067-27-1 | |
Record name | 2,6-Diethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13067-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine, 2,6-diethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1M79S9DNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-Diethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,6-diethylpyrazine and where is it found?
A1: this compound is an alkylpyrazine, a class of organic compounds known for their potent aroma properties. It is found naturally in various food sources and contributes to their characteristic flavor profiles. For instance, it is a significant contributor to the roasted aroma of sun-dried raisins [] and is also found in cooked rice, beef-like process flavors from extruded soybean protein [], and sesame seed oil []. Notably, it has been identified in tobacco smoke [].
Q2: How does roasting affect the levels of this compound in red pepper seed oil?
A2: Roasting red pepper seeds significantly increases the concentration of this compound in the extracted oil []. This increase is directly proportional to the roasting time, indicating a heat-induced formation or release of this compound.
Q3: What sensory characteristics does this compound impart?
A3: this compound possesses a potent aroma often described as "roasty" [, ]. In potato chips, it plays a role in the overall aroma profile, although 3-methylmercaptopropanal (methional) is considered a more dominant contributor [].
Q4: How is this compound formed in food?
A4: While the exact formation pathways can be complex, this compound is often generated through the Maillard reaction []. This reaction occurs between amino acids and reducing sugars under heat, leading to a cascade of chemical transformations that produce a variety of flavor and aroma compounds, including pyrazines.
Q5: Are there any other pyrazines found alongside this compound in food?
A5: Yes, various alkylpyrazines often co-occur with this compound. For example, in roasted red pepper seed oil, thirteen alkylpyrazines were identified, including 2,5-dimethylpyrazine, 2-ethyl-6-methylpyrazine, and trimethylpyrazine []. The specific profile of pyrazines contributes to the unique aroma of different foods.
Q6: Can this compound be synthesized?
A6: While it occurs naturally, this compound can also be synthesized. One method involves the thermal rearrangement of perfluoroalkylpyridazines under controlled conditions [].
Q7: Is this compound used in any applications beyond food?
A7: The provided research focuses on its role as a flavor and aroma compound. Further research is needed to explore potential applications in other fields.
Q8: How can the levels of this compound be analyzed in food products?
A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique to identify and quantify this compound in complex mixtures like food extracts [, , , , ]. This technique allows for the separation and detection of individual volatile compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.